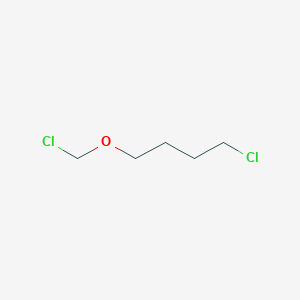
5-chloro-6-methoxypyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methoxypyridine-3-thiol (5-Cl-6-MeOPT) is an important organic compound that has been studied extensively due to its wide range of applications in the fields of science and technology. It is a derivative of pyridine and is used in a variety of synthesis methods and research applications.
Applications De Recherche Scientifique
5-chloro-6-methoxypyridine-3-thiol is used in a variety of scientific research applications. It has been used in the synthesis of a number of pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used in the synthesis of a variety of polymers and other materials, such as polyurethanes and polyesters. Additionally, this compound has been used in the synthesis of a number of dyes and pigments, as well as in the synthesis of surfactants and other materials.
Mécanisme D'action
The mechanism of action of 5-chloro-6-methoxypyridine-3-thiol is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of a variety of organic compounds, such as polymers, dyes, and pigments. Additionally, this compound is believed to be involved in the formation of a variety of pharmaceuticals and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties, which can be beneficial in the treatment of a variety of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-6-methoxypyridine-3-thiol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, this compound is a relatively stable compound, which makes it ideal for use in a variety of laboratory experiments.
The main limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic and should be handled with care. Additionally, the compound should not be ingested or inhaled, as it can cause serious health effects.
Orientations Futures
The future of 5-chloro-6-methoxypyridine-3-thiol is promising. The compound has a wide range of applications in the fields of science and technology, and its use is likely to continue to grow. Additionally, research is being conducted to further understand the biochemical and physiological effects of this compound, as well as to explore potential new applications for the compound. Finally, research is also being conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
5-chloro-6-methoxypyridine-3-thiol can be synthesized using a number of different methods. The most common method is the reaction of pyridine with chlorine and methanol in the presence of a base, such as potassium hydroxide. This reaction produces this compound as the main product. Other methods for the synthesis of this compound include the reaction of pyridine with dichloromethane, the reaction of pyridine with hydrochloric acid and methanol, and the reaction of pyridine with chloroform and methanol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-6-methoxypyridine-3-thiol involves the introduction of a chlorine atom and a methoxy group onto a pyridine ring, followed by the addition of a thiol group at the 3-position of the pyridine ring.", "Starting Materials": [ "2-chloro-5-methoxypyridine", "sodium methoxide", "carbon disulfide", "hydrochloric acid", "sodium hydroxide", "thionyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: 2-chloro-5-methoxypyridine is treated with sodium methoxide to form 5-methoxy-2-methoxypyridine.", "Step 2: 5-methoxy-2-methoxypyridine is then reacted with carbon disulfide in the presence of hydrochloric acid to form 5-chloro-6-methoxy-2-thiopyridine.", "Step 3: The 2-thiopyridine intermediate is then treated with sodium hydroxide to form the corresponding thiol, 5-chloro-6-methoxypyridine-2-thiol.", "Step 4: Finally, the thiol group is relocated to the 3-position of the pyridine ring by reaction with thionyl chloride followed by treatment with sodium sulfide to yield the desired product, 5-chloro-6-methoxypyridine-3-thiol." ] } | |
Numéro CAS |
2357637-05-7 |
Formule moléculaire |
C6H6ClNOS |
Poids moléculaire |
175.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




